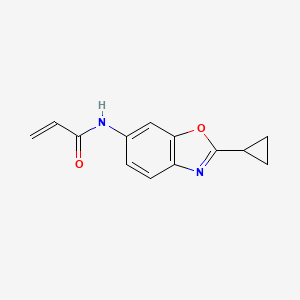

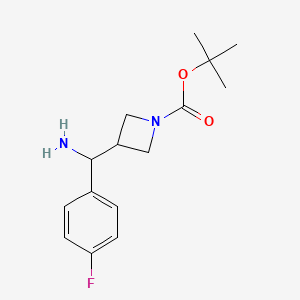

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-phenylpropan-1-one

カタログ番号 B2571925

CAS番号:

1448077-75-5

分子量: 281.37

InChIキー: OHMVAOHRUWXKLG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrrolidine, which is a five-membered ring containing nitrogen . Pyrrolidine derivatives have gained attention in scientific research due to their potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as spectroscopy and X-ray diffraction analysis . Density Functional Theory (DFT) could be used to calculate the optimal structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and functional groups. Pyrrolidine derivatives can participate in a variety of reactions, including hydrogenation and various substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques, including FTIR, NMR, and UV-Vis spectrometry .科学的研究の応用

Synthesis and Chemical Properties

- Rearrangement and Synthesis Techniques : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized using solid-phase synthesis. Unexpectedly, this reaction yielded pyrrolidin-3-ones instead of the previously reported 1,4-oxazepanes, indicating unique chemical behavior under certain conditions (Králová et al., 2019).

- Catalysis and Organic Synthesis : A pyrrolidine-based catalyst derived from l-proline demonstrated efficiency in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This shows its potential in synthesizing various nitro carbonyl compounds (Singh et al., 2013).

Potential in Drug Discovery

- Bioactive Molecules Synthesis : Pyrrolidin-2-ones and derivatives are explored for synthesizing new medicinal molecules with improved biological activity. The flexibility in introducing various substituents into the nucleus of these compounds is significant for pharmaceutical applications (Rubtsova et al., 2020).

- Antibacterial Activity : Methyl esters of 5-phenylprolines with various groups in the pyrrolidine ring showed inhibitory effects on Staphylococcus aureus, suggesting their potential as antibacterial agents (Kudryavtsev & Tsentalovich, 2007).

Photophysical Applications

- Light-Emitting Electrochemical Cells (LECs) : Bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands, including methylsulfonyl groups, show potential as green or blue emitters in LECs, highlighting their use in photophysical applications (Ertl et al., 2015).

Miscellaneous Applications

- Electrochemical Studies : The electrochemical oxidation of compounds like 1-(phenylsulfonyl)pyrrole was investigated, providing insights into the lifetimes and behavior of radical-cations, which is valuable for understanding electrochemical properties (Narula & Noftle, 1999).

特性

IUPAC Name |

1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMVAOHRUWXKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-phenylpropan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

CC(C)(C)OC(=O)N1CC(C1)C(N)c1ccc(F)cc1

1414777-94-8

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)

![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2571844.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2571856.png)

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2571860.png)

![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)